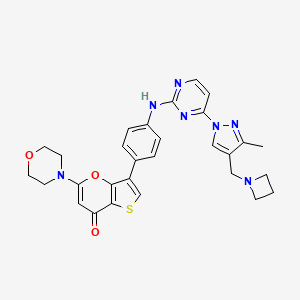

![molecular formula C21H24ClN5O2 B8144553 N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)

N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

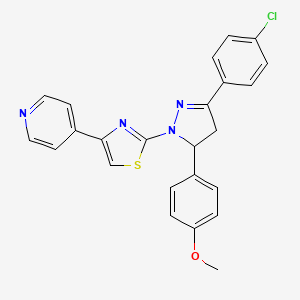

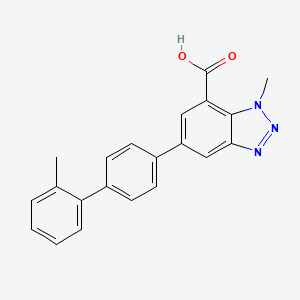

FNDR-20123 est un composé organique synthétique identifié comme un inhibiteur puissant de la désacétylase des histones. Il a montré une promesse significative dans le traitement du paludisme, en particulier contre Plasmodium falciparum . Ce composé est remarquable pour sa forte puissance et sa sélectivité, ce qui en fait un candidat précieux pour la recherche et le développement supplémentaires dans les thérapies antipaludiques .

Méthodes De Préparation

La préparation de FNDR-20123 implique la synthèse d'une structure à base de triazole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle triazole : Ceci est réalisé par une réaction de cycloaddition entre un azoture et un alcyne.

Fixation du groupe benzamide : Le cycle triazole est ensuite couplé à un dérivé de benzamide dans des conditions réactionnelles appropriées.

Introduction de la fraction pyrrolidine :

Les méthodes de production industrielle de FNDR-20123 impliqueraient probablement l'optimisation de ces étapes synthétiques pour garantir un rendement et une pureté élevés, ainsi qu'une capacité de production à grande échelle .

Analyse Des Réactions Chimiques

FNDR-20123 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : FNDR-20123 peut également subir des réactions de réduction, en particulier au niveau du cycle triazole, conduisant à des formes réduites du composé.

Substitution : Le composé est susceptible de réactions de substitution, en particulier au niveau des fractions benzamide et pyrrolidine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de FNDR-20123 avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

FNDR-20123 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il sert d'outil précieux pour étudier l'inhibition de la désacétylase des histones et ses effets sur l'expression génique.

Biologie : Le composé est utilisé pour étudier le rôle des désacétylases des histones dans les processus cellulaires et les mécanismes des maladies.

Mécanisme d'action

FNDR-20123 exerce ses effets en inhibant les désacétylases des histones, des enzymes qui éliminent les groupes acétyle des protéines histones. Cette inhibition conduit à une accumulation d'histones acétylées, ce qui entraîne une altération de l'expression génique et une croissance parasitaire altérée . Le composé cible plusieurs isoformes de désacétylase des histones, notamment HDAC1, HDAC2, HDAC3, HDAC6 et HDAC8 . Cette inhibition à large spectre perturbe les processus cellulaires essentiels dans Plasmodium falciparum, conduisant finalement à la mort du parasite .

Applications De Recherche Scientifique

FNDR-20123 has a wide range of scientific research applications, including:

Chemistry: It serves as a valuable tool for studying histone deacetylase inhibition and its effects on gene expression.

Biology: The compound is used to investigate the role of histone deacetylases in cellular processes and disease mechanisms.

Mécanisme D'action

FNDR-20123 exerts its effects by inhibiting histone deacetylases, enzymes that remove acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression and impaired parasite growth . The compound targets multiple histone deacetylase isoforms, including HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 . This broad-spectrum inhibition disrupts essential cellular processes in Plasmodium falciparum, ultimately leading to parasite death .

Comparaison Avec Des Composés Similaires

FNDR-20123 est unique parmi les inhibiteurs de la désacétylase des histones en raison de sa forte puissance et de sa sélectivité pour Plasmodium falciparum. Des composés similaires comprennent :

Vorinostat : Un autre inhibiteur de la désacétylase des histones avec des applications plus larges mais une sélectivité plus faible pour le paludisme.

Panobinostat : Un inhibiteur puissant ayant des applications dans la thérapie du cancer, mais moins efficace contre le paludisme.

Belinostat : Semblable au panobinostat, il est principalement utilisé en oncologie et a une activité antipaludique limitée.

FNDR-20123 se distingue par son activité spécifique contre les parasites du paludisme et son potentiel de développement en tant que médicament antipaludique .

Propriétés

IUPAC Name |

N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2.ClH/c27-21(23-28)19-9-5-17(6-10-19)14-26-15-20(22-24-26)18-7-3-16(4-8-18)13-25-11-1-2-12-25;/h3-10,15,28H,1-2,11-14H2,(H,23,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJSGJVDCCRISR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C(=O)NO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8144566.png)

![N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B8144576.png)